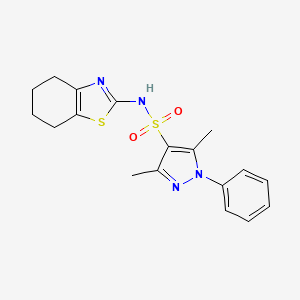![molecular formula C19H26N2O3S2 B4689166 N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689166.png)
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
描述
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a popular tool for bioconjugation and labeling of biomolecules, such as proteins, peptides, and nucleic acids. DBCO-NHS ester is a highly reactive compound that forms stable covalent bonds with amino groups of biomolecules, allowing for specific labeling and detection of these biomolecules in complex biological environments.
作用机制
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester forms stable covalent bonds with amino groups of biomolecules, such as lysine residues in proteins and peptides. The reaction between this compound ester and biomolecules is highly specific and occurs rapidly under mild conditions. The resulting covalent bond is stable and does not interfere with the biological activity of the labeled biomolecules.
Biochemical and Physiological Effects
This compound ester does not have any known biochemical or physiological effects on cells or tissues. The compound is highly reactive and forms stable covalent bonds with biomolecules, but does not interfere with their biological activity. However, it is important to note that the labeling of biomolecules with this compound ester may affect their properties and functions, depending on the location and nature of the labeling.
实验室实验的优点和局限性
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester has several advantages for lab experiments. Firstly, it is highly specific and reacts rapidly with biomolecules under mild conditions, allowing for efficient labeling of biomolecules in complex biological environments. Secondly, the resulting covalent bond is stable and does not interfere with the biological activity of the labeled biomolecules. Thirdly, this compound ester can be easily conjugated with a variety of labels, such as fluorescent dyes, biotin, and magnetic beads, enabling a wide range of detection and quantification methods.
However, there are also some limitations to the use of this compound ester in lab experiments. Firstly, the labeling of biomolecules with this compound ester may affect their properties and functions, depending on the location and nature of the labeling. Secondly, the labeling efficiency of this compound ester may vary depending on the type and concentration of biomolecules, as well as the reaction conditions. Thirdly, the use of this compound ester may require optimization of experimental conditions, such as pH, temperature, and reaction time, to achieve optimal labeling efficiency.
未来方向
There are several future directions for the use of N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester in scientific research. Firstly, the development of new and improved labeling strategies using this compound ester, such as the incorporation of clickable amino acids into proteins and peptides, could enable more efficient and specific labeling of biomolecules. Secondly, the combination of this compound ester labeling with other labeling methods, such as genetic encoding of unnatural amino acids, could enable multiplexed labeling and detection of biomolecules. Thirdly, the use of this compound ester for in vivo labeling and imaging of biomolecules in live animals could provide new insights into biological processes and disease mechanisms.
科学研究应用
N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide ester is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. This compound is particularly useful for labeling biomolecules in complex biological environments, such as live cells and tissues. This compound ester can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. The labeled biomolecules can then be detected and quantified using a variety of techniques, such as fluorescence microscopy, flow cytometry, and Western blotting.
属性
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZTEZNFIZHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4689111.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]propanamide](/img/structure/B4689125.png)

![1-{5-bromo-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689136.png)

![4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4689151.png)


![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4689172.png)
![3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4689179.png)
![2-{1-(4-ethoxybenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4689190.png)